2-(Pyrrolidin-1-ylmethyl)pyridine
Overview
Description
2-(Pyrrolidin-1-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine group at the 2-position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and pyrrolidine rings endows the molecule with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine. One common method is the nucleophilic substitution reaction where 2-chloromethylpyridine reacts with pyrrolidine under basic conditions to yield this compound . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-1-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted pyridines.
Scientific Research Applications
2-(Pyrrolidin-1-ylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .
Comparison with Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
2-(Pyrrolidin-1-ylmethyl)quinoline: Contains a quinoline ring, offering different electronic properties.
2-(Pyrrolidin-1-ylmethyl)benzene: Features a benzene ring, lacking the nitrogen atom present in pyridine.
Uniqueness: 2-(Pyrrolidin-1-ylmethyl)pyridine is unique due to the combination of the pyridine and pyrrolidine rings, which provides a balance of electronic and steric properties. This makes it a versatile scaffold for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h1-2,5-6H,3-4,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXANWGTOZKKAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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